molecular formula C6H2Cl3N3 B12503536 3,6,8-Trichloroimidazo[1,2-a]pyrazine

3,6,8-Trichloroimidazo[1,2-a]pyrazine

Cat. No.: B12503536
M. Wt: 222.5 g/mol
InChI Key: CROMQJSHBAEUQP-UHFFFAOYSA-N
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Description

3,6,8-Trichloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H2Cl3N3. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of three chlorine atoms at positions 3, 6, and 8 on the imidazo[1,2-a]pyrazine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trichloroimidazo[1,2-a]pyrazine typically involves the chlorination of imidazo[1,2-a]pyrazine. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trichloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

3,6,8-Trichloroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,6,8-Trichloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s specific substitution pattern allows for targeted chemical modifications and the exploration of diverse biological activities .

Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

3,6,8-trichloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H2Cl3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H

InChI Key

CROMQJSHBAEUQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Cl)Cl)Cl

Origin of Product

United States

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